molecular formula C9H15Cl2N3OS B1485312 4-[(1,3-Thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride CAS No. 2098001-82-0

4-[(1,3-Thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride

Cat. No. B1485312
CAS RN: 2098001-82-0
M. Wt: 284.21 g/mol
InChI Key: PSZZOQVESJZCPO-UHFFFAOYSA-N
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Description

Thiazole compounds, such as “4-[(1,3-Thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride”, are a class of organic compounds with a five-membered ring containing both sulfur and nitrogen . They are known for their wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .


Molecular Structure Analysis

The molecular structure of thiazole compounds typically includes a five-membered ring with one sulfur and one nitrogen atom . The specific molecular structure of “4-[(1,3-Thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride” is not available in the sources I found.


Chemical Reactions Analysis

Thiazole compounds can undergo a variety of chemical reactions, including nucleophilic substitution and electrophilic substitution . The specific chemical reactions of “4-[(1,3-Thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride” are not available in the sources I found.


Physical And Chemical Properties Analysis

Thiazole compounds generally have a low melting point and are soluble in organic solvents . The specific physical and chemical properties of “4-[(1,3-Thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride” are not available in the sources I found.

Mechanism of Action

Thiazole compounds have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . The specific mechanism of action of “4-[(1,3-Thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride” is not available in the sources I found.

Safety and Hazards

Thiazole compounds can be hazardous. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed . The specific safety and hazard information for “4-[(1,3-Thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride” is not available in the sources I found.

Future Directions

Thiazole compounds are a subject of ongoing research due to their wide range of applications and biological activities . Future research may focus on developing new synthesis methods, exploring new applications, and improving our understanding of their biological activities.

properties

IUPAC Name

4-(1,3-thiazol-5-ylmethyl)-1,4-diazepan-5-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS.2ClH/c13-9-1-2-10-3-4-12(9)6-8-5-11-7-14-8;;/h5,7,10H,1-4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZZOQVESJZCPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1=O)CC2=CN=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1,3-Thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(1,3-Thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride
Reactant of Route 2
4-[(1,3-Thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride
Reactant of Route 3
Reactant of Route 3
4-[(1,3-Thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride
Reactant of Route 4
Reactant of Route 4
4-[(1,3-Thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride
Reactant of Route 5
4-[(1,3-Thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride
Reactant of Route 6
4-[(1,3-Thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride

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